molecular formula C12H11FO3 B11789425 Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate

Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate

Cat. No.: B11789425
M. Wt: 222.21 g/mol
InChI Key: HWMIUFMPQNMZAI-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate is a chemical compound with the molecular formula C12H11FO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate typically involves the reaction of 5-fluoro-6-methylbenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorine atom in the benzofuran ring may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-6-methylbenzofuran-3-yl)acetate
  • Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate
  • Methyl 2-(5-iodo-6-methylbenzofuran-3-yl)acetate

Uniqueness

Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for pharmaceutical research .

Biological Activity

Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.

1. Overview of the Compound

Chemical Structure and Properties

  • Chemical Formula : C12H11F O2
  • Molecular Weight : 206.21 g/mol
  • CAS Number : 26278-23-9

The compound features a benzofuran core, which is known for its diverse biological activities. The introduction of fluorine and methyl groups at specific positions enhances its pharmacological profile.

This compound interacts with various molecular targets, influencing several biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, studies have shown that similar benzofuran derivatives exhibit inhibitory activity against CDK2, leading to cell cycle arrest .
  • Apoptosis Induction : It has been observed that compounds with similar structures can induce apoptosis in cancer cells by modulating the expression of apoptotic markers such as cleaved PARP and Bax .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from <0.01 µM to >80 µM depending on the cell line .
  • Mechanistic Insights : The compound likely induces G1 phase arrest in the cell cycle and downregulates cyclin D1 and CDK2 expression, which are crucial for cell cycle progression .

Comparative Efficacy

Table 1 summarizes the biological activity of this compound compared to related compounds.

Compound NameIC50 (µM)Mechanism of ActionCell Line Tested
This compound<0.01Apoptosis inductionVarious Cancer Cells
Benzofuran Derivative A22G1 arrestHuh7
Benzofuran Derivative B>80Apoptosis inductionHepG2

4. Synthesis and Experimental Studies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following is a general synthetic pathway:

  • Starting Material Preparation : Begin with benzofuran derivatives.
  • Fluorination : Introduce fluorine at the appropriate position using fluorinating agents.
  • Acetylation : React with acetic anhydride or acetyl chloride to form the acetate derivative.

5. Case Studies

Several case studies have explored the biological activities of benzofuran derivatives:

  • Antiproliferative Effects : A study indicated that methyl-substituted benzofurans exhibited enhanced antiproliferative activity against various cancer cell lines . The introduction of methyl groups at specific positions significantly increased potency.
  • Mechanistic Studies : Research demonstrated that certain benzofuran derivatives could bind to DNA and interfere with replication processes, providing insights into their anticancer mechanisms .

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

methyl 2-(5-fluoro-6-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H11FO3/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(14)15-2/h3,5-6H,4H2,1-2H3

InChI Key

HWMIUFMPQNMZAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)C(=CO2)CC(=O)OC

Origin of Product

United States

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